Pentyl 4-(diethylamino)benzoate

Description

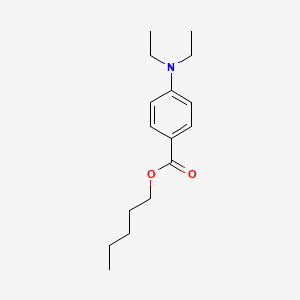

Pentyl 4-(diethylamino)benzoate (CAS 14309-42-3) is an alkyl benzoate ester featuring a diethylamino substituent at the para position of the aromatic ring. Structurally, it combines a benzoic acid backbone modified with a pentyl ester group and a tertiary amine (diethylamino) moiety. This compound is part of a broader class of alkyl benzoates, which are widely used in industrial and pharmaceutical applications, including fragrances, UV filters, and bioactive agents . The diethylamino group enhances solubility in organic solvents and may influence biological activity, such as cytotoxicity or enzyme inhibition, as observed in structurally related compounds .

Properties

CAS No. |

143600-98-0 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

pentyl 4-(diethylamino)benzoate |

InChI |

InChI=1S/C16H25NO2/c1-4-7-8-13-19-16(18)14-9-11-15(12-10-14)17(5-2)6-3/h9-12H,4-8,13H2,1-3H3 |

InChI Key |

SFRJLTOGXFWYPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Catalyst : Sulfuric acid (0.1–0.5 mol%) or formic acid (0.1–0.15 mol per mole of alcohol).

- Solvent : Toluene or xylene to facilitate azeotropic water removal.

- Temperature : Reflux (100–150°C) for 12–24 hours.

- Yield : ~90–95% after purification.

Mechanistic Insights :

Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by pentanol. Water removal shifts equilibrium toward ester formation. Post-reaction, unreacted acid is extracted using aqueous NaOH, and the ester is isolated via vacuum distillation.

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) are preferred. This method avoids strong acids and minimizes side reactions.

Protocol:

- Reactants : 4-(Diethylamino)benzoic acid (1 eq), pentanol (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).

- Solvent : Anhydrous dichloromethane (DCM).

- Conditions : Stir at room temperature under inert atmosphere for 24 hours.

- Workup : Filter precipitated dicyclohexylurea, concentrate, and purify via column chromatography (silica gel, chloroform).

- Yield : 85–92%.

Advantages : High regioselectivity and compatibility with thermally labile groups.

Acyl Chloride Intermediate Route

Conversion of 4-(diethylamino)benzoic acid to its acyl chloride followed by alcoholysis ensures rapid ester formation.

Synthesis Steps:

- Chlorination : Treat 4-(diethylamino)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in DCM at 0–25°C.

- Esterification : Add pentanol and a base (e.g., pyridine) to neutralize HCl.

- Purification : Wash with NaHCO₃, dry, and distill under reduced pressure.

- Yield : 88–94%.

Critical Parameters :

- Stoichiometric excess of SOCl₂ (1.5–2 eq) ensures complete acid conversion.

- Anhydrous conditions prevent hydrolysis of the acyl chloride.

Iron Triperchlorate-Catalyzed Oxidation

A novel approach adapted from para-dimethylaminobenzoate synthesis involves Iron(III) perchlorate hydrate and hydrogen peroxide. Though primarily used for methyl/ethyl esters, this method is adaptable to pentanol.

Procedure:

- Reactants : 4-(Diethylamino)benzaldehyde (1 eq), pentanol (10–20 eq), Fe(ClO₄)₃·6H₂O (0.01–0.5 eq).

- Oxidant : 33% H₂O₂ (1–10 eq).

- Conditions : Cool to -5°C, add H₂O₂ dropwise, warm to 15–35°C, and stir for 3–10 hours.

- Workup : Distill excess alcohol, purify via vacuum rectification.

- Yield : 80–91%.

Mechanism : Fe³⁺ facilitates aldehyde oxidation to carboxylic acid, which subsequently undergoes esterification.

Recrystallization and Purification Strategies

Post-synthesis purification is critical to achieve pharmaceutical-grade purity (>99%).

Techniques:

- Crystallization : Dissolve crude ester in C₄–C₈ alcohols (e.g., 1-butanol) at 30–50°C, seed with crystals, and cool to 0–5°C.

- Vacuum Distillation : Remove low-boiling impurities at <10 mbar and 100–250°C.

- Column Chromatography : For lab-scale purification, use silica gel with chloroform/hexane gradients.

Impurity Profile :

- Phthalic acid dihexyl ester (PSDHE) : Controlled to <20 ppm via distillation.

- Rhodamine derivatives : Minimized by avoiding over-oxidation and using high-purity starting materials.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, HCOOH | 100–150°C | 90–95% | >98% | Industrial |

| DCC/DMAP Coupling | DCC, DMAP | 25°C | 85–92% | >99% | Lab-scale |

| Acyl Chloride Route | SOCl₂ | 0–25°C | 88–94% | 97–99% | Moderate |

| Iron Triperchlorate | Fe(ClO₄)₃, H₂O₂ | -5–35°C | 80–91% | 95–98% | Pilot-scale |

Industrial-Scale Considerations

For bulk production, Fischer esterification and acyl chloride routes are favored due to cost and infrastructure. Key challenges include:

- Corrosion : Mitigated using glass-lined reactors or Hastelloy equipment.

- Solvent Recovery : Toluene/xylene are recycled via fractional distillation.

- Waste Management : Neutralization of acidic byproducts and Fe³⁺ disposal per environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(diethylamino)benzoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(diethylamino)benzoic acid and pentanol.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as nitric acid for nitration and bromine for bromination.

Major Products

Hydrolysis: 4-(diethylamino)benzoic acid and pentanol.

Oxidation: Various carboxylic acids and ketones.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

UV Protection in Cosmetics

Overview:

Pentyl 4-(diethylamino)benzoate serves as an effective ultraviolet (UV) filter, primarily protecting against UVA radiation, which is known to cause skin damage and accelerate aging. The compound absorbs UV light at a peak wavelength of 354 nm, providing significant protection against acute and chronic photodamage .

Table 1: Characteristics of this compound

| Property | Value |

|---|---|

| Chemical Formula | C24H31N O4 |

| Molar Mass | 397.51 g/mol |

| Solubility | Soluble in oils and ethanol |

| Peak Absorption | 354 nm |

| Approved Use Concentration | Up to 10% in formulations |

Case Study: Efficacy in Sunscreens

A study conducted on various sunscreen formulations demonstrated that the inclusion of this compound significantly enhanced the photostability of other UV filters like avobenzone. The formulations were subjected to photostability tests using high-performance liquid chromatography (HPLC), showing that the compound effectively maintained its protective qualities under UV exposure .

Anti-inflammatory Properties

Overview:

In addition to its role as a UV filter, this compound exhibits anti-inflammatory effects. Research indicates that topical application can inhibit edema formation significantly, suggesting potential benefits for inflammatory skin conditions .

Table 2: Anti-inflammatory Effects

| Study Type | Result |

|---|---|

| In vitro mouse ear model | 70% inhibition of edema formation |

| Dermal absorption study | Minimal systemic absorption; primarily localized effect in stratum corneum |

Case Study: In Vitro Studies

In a controlled in vitro study, the compound was applied to mouse ears subjected to inflammatory stimuli. The results indicated a substantial reduction in inflammation markers, reinforcing its potential use in dermatological products aimed at soothing irritated skin .

Formulation Stability and Shelf Life

Overview:

this compound contributes to the stability of cosmetic formulations by protecting them from the deteriorating effects of sunlight. This property enhances the shelf life of products containing this compound.

Table 3: Stability Assessment Parameters

| Parameter | Observations |

|---|---|

| Photostability | Maintains efficacy over time under UV exposure |

| Compatibility with other ingredients | Compatible with various oil-soluble components |

Case Study: Formulation Development

A formulation study highlighted that sunscreens containing this compound not only provided effective UV protection but also exhibited longer shelf life compared to those lacking this ingredient. This was attributed to its stabilizing effects on other active components within the formulation .

Mechanism of Action

The primary mechanism of action of Pentyl 4-(diethylamino)benzoate is its ability to absorb ultraviolet radiation, particularly in the UV-A range. This absorption prevents the radiation from penetrating the skin and causing damage. The compound achieves this by converting the absorbed UV energy into harmless heat, which is then dissipated. The molecular targets include the aromatic ring and the ester functional group, which are responsible for the UV absorption properties .

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing substituents (e.g., fluoro, bromo) reduce reaction yields compared to non-halogenated analogs, likely due to steric or electronic effects .

Key Findings :

- The diethylamino group in compound 7 significantly boosts cytotoxicity, suggesting that its electron-donating properties enhance membrane permeability or target binding .

- Structural analogs with chloro substituents (e.g., CAS 70204-63-6) may exhibit enzyme inhibition, highlighting the role of substituent polarity .

Key Findings :

Physicochemical Properties

Substituents critically impact solubility and stability:

Key Findings :

- Diethylamino groups improve solubility in nonpolar media, advantageous for formulation in cosmetics or pharmaceuticals .

- Halogenated derivatives (e.g., bromo, chloro) exhibit higher polarity, favoring aqueous solubility but complicating synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.